molecular formula C16H10F2N2O B13080364 2-(4-(2,3-Difluorophenyl)-6-hydroxy-1H-indol-3-yl)acetonitrile

2-(4-(2,3-Difluorophenyl)-6-hydroxy-1H-indol-3-yl)acetonitrile

Cat. No.: B13080364
M. Wt: 284.26 g/mol
InChI Key: SNXOKWBYXPQCQW-UHFFFAOYSA-N
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Description

2-(4-(2,3-Difluorophenyl)-6-hydroxy-1H-indol-3-yl)acetonitrile is a complex organic compound featuring a unique structure that includes a difluorophenyl group, a hydroxyindole moiety, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(2,3-Difluorophenyl)-6-hydroxy-1H-indol-3-yl)acetonitrile typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure the process is economically viable .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyindole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(4-(2,3-Difluorophenyl)-6-hydroxy-1H-indol-3-yl)acetonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-(2,3-Difluorophenyl)-6-hydroxy-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyindole moiety can interact with various enzymes and receptors, modulating their activity. The difluorophenyl group enhances the compound’s binding affinity and specificity towards its targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-(4-(2,3-Difluorophenyl)-6-hydroxy-1H-indol-3-yl)acetonitrile stands out due to its combination of a hydroxyindole moiety and an acetonitrile group, which imparts unique chemical reactivity and potential biological activity.

Properties

Molecular Formula

C16H10F2N2O

Molecular Weight

284.26 g/mol

IUPAC Name

2-[4-(2,3-difluorophenyl)-6-hydroxy-1H-indol-3-yl]acetonitrile

InChI

InChI=1S/C16H10F2N2O/c17-13-3-1-2-11(16(13)18)12-6-10(21)7-14-15(12)9(4-5-19)8-20-14/h1-3,6-8,20-21H,4H2

InChI Key

SNXOKWBYXPQCQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=C3C(=CC(=C2)O)NC=C3CC#N

Origin of Product

United States

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